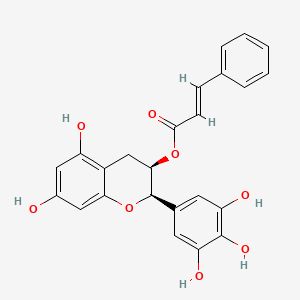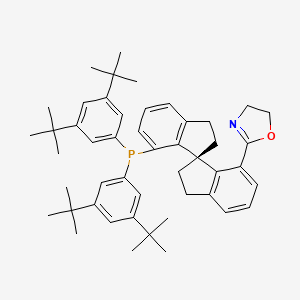
(R)-Dtb-siphox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Dtb-siphox is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound’s structure includes a phosphorus atom bonded to a chiral center, which plays a crucial role in its activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dtb-siphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as di-tert-butylphosphine and a suitable chiral auxiliary.
Formation of Phosphine Oxide: The di-tert-butylphosphine is oxidized to form di-tert-butylphosphine oxide.
Chiral Auxiliary Attachment: The chiral auxiliary is then attached to the phosphine oxide through a series of reactions, including nucleophilic substitution and reduction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Dtb-siphox in high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-Dtb-siphox may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Dtb-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: ®-Dtb-siphox can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtb-siphox typically yields phosphine oxides, while reduction can produce various reduced phosphorus compounds.
Applications De Recherche Scientifique
®-Dtb-siphox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Dtb-siphox is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Mécanisme D'action
The mechanism of action of ®-Dtb-siphox involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric transformations. The molecular targets include various metal catalysts, and the pathways involved often pertain to enantioselective reactions where the chiral ligand induces the formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
(S)-Dtb-siphox: The enantiomer of ®-Dtb-siphox, used in similar applications but with opposite chiral properties.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency and selectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness: ®-Dtb-siphox is unique due to its high enantioselectivity and versatility in various catalytic processes. Compared to similar compounds, it often provides better yields and selectivities in specific reactions, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C48H60NOP |
|---|---|
Poids moléculaire |
698.0 g/mol |
Nom IUPAC |
bis(3,5-ditert-butylphenyl)-[(3R)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m1/s1 |
Clé InChI |
FMGYAZLRTVWJGN-QSCHNALKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


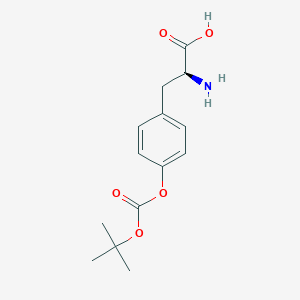
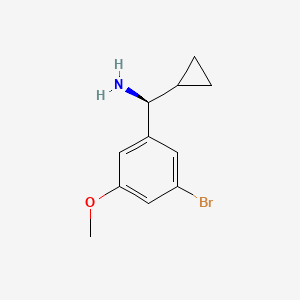

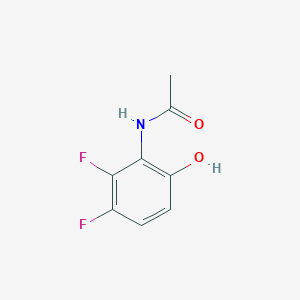
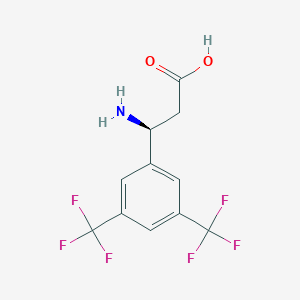
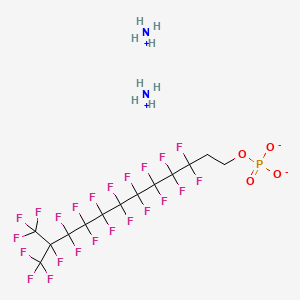
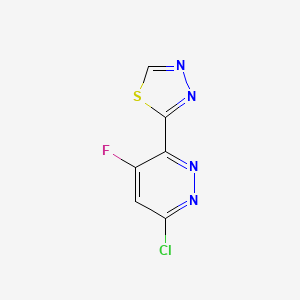
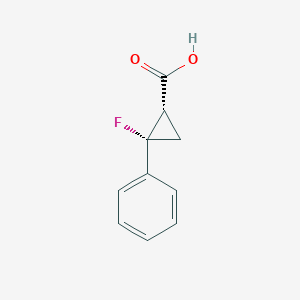
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
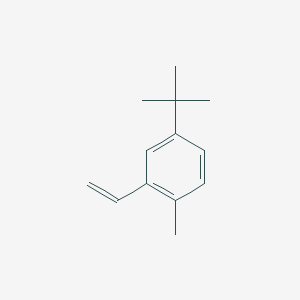
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
